Butyl 3-(2-methylnaphthalen-1-YL)prop-2-enoate
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Overview
Description
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical applications . This compound is characterized by the presence of a butyl ester group attached to a naphthalene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Acrylic Acid+ButanolH2SO4Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as neutralization, water washing, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating biomedical devices such as contact lenses and bone cements.
Mechanism of Action
The mechanism of action of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in various applications to create materials with desired mechanical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Another acrylate ester with similar properties but lacks the naphthalene ring.
Methyl methacrylate: Used in similar applications but has different mechanical properties due to the presence of a methyl group instead of a butyl group.
Uniqueness
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is unique due to the presence of the naphthalene ring, which imparts additional stability and rigidity to the polymer chains formed from this compound. This makes it particularly useful in applications requiring high mechanical strength and durability .
Properties
CAS No. |
826990-96-9 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C18H20O2/c1-3-4-13-20-18(19)12-11-16-14(2)9-10-15-7-5-6-8-17(15)16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
AXAXMJKUKIDAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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